5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine
Description
5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with a 4-chlorophenyl group at the 5-position and a 3,4-dichlorobenzylsulfanyl moiety at the 2-position.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-14-4-2-12(3-5-14)13-8-21-17(22-9-13)23-10-11-1-6-15(19)16(20)7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWWYBJBBBUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology, antibacterial applications, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a sulfanyl moiety linked to a 3,4-dichlorobenzyl group. This structural configuration is crucial for its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The results demonstrated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| This compound | A549 | 0.03 ± 0.0056 |
| This compound | Colo-205 | 0.01 ± 0.074 |
These findings suggest that this compound exhibits potent anticancer activity, comparable to or exceeding that of established chemotherapeutic agents .
Antibacterial Activity
The antibacterial properties of the compound were assessed against several bacterial strains. The synthesized derivatives showed varying degrees of effectiveness against common pathogens.
Antibacterial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <100 µg/mL |
| Staphylococcus aureus | <100 µg/mL |
| Pseudomonas aeruginosa | <100 µg/mL |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .
Enzyme Inhibition
Enzyme inhibition studies focused on acetylcholinesterase (AChE) and urease revealed that the compound effectively inhibits these enzymes, which are crucial in various biochemical pathways.
Enzyme Inhibition Results
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 65% at 250 μM |
| Urease | 67% at 250 μM |
These results suggest that the compound could be beneficial in treating conditions where these enzymes play a critical role, such as Alzheimer's disease and certain gastrointestinal disorders .
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives
Two oxadiazole-based compounds from Journal of Drug Delivery and Therapeutics (2015) share structural similarities with the target molecule:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Shows 61.9% anti-inflammatory activity under the same conditions .
Key Differences :
- Core Structure : The pyrimidine ring in the target compound may offer greater metabolic stability compared to the oxadiazole core, which is prone to hydrolysis.
CAR Agonist CITCO
The compound 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) shares the 4-chlorophenyl and 3,4-dichlorobenzyl motifs with the target molecule but features an imidazothiazole-oxime core. CITCO is a well-characterized agonist of the constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism and cell proliferation .
Key Differences :
- Functional Groups : The sulfanyl group in the target compound may confer different hydrogen-bonding capabilities compared to CITCO’s oxime group.
- Receptor Specificity : CITCO’s imidazothiazole core is critical for CAR activation, whereas the pyrimidine core in the target compound may target alternate pathways.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Anti-Inflammatory Potential: The chloro-substituted derivatives in oxadiazoles suggest that halogenation at the phenyl ring enhances anti-inflammatory efficacy. The target compound’s 3,4-dichlorobenzyl group may similarly improve activity, though its pyrimidine core requires validation .
- Receptor Targeting: CITCO’s activity highlights the importance of the 3,4-dichlorobenzyl group in receptor interactions. The target compound’s sulfanyl group could modulate selectivity for non-CAR targets, such as kinase enzymes or ion channels .
- Metabolic Considerations : Pyrimidine derivatives generally exhibit better metabolic stability than oxadiazoles, suggesting the target compound may have a longer half-life in vivo.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for synthesizing 5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine?
- Methodological Answer :
- Safety Gear : Wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact with toxic intermediates like chlorinated benzyl derivatives .
- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents/byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Reaction Containment : Use fume hoods or gloveboxes for steps involving volatile chlorinated compounds (e.g., 3,4-dichlorobenzyl chloride) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyrimidine ring and benzyl groups (e.g., δ ~7.3–8.2 ppm for aromatic protons) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .
- Mass Spectrometry : Employ HRMS to verify the molecular ion peak (e.g., [M+H] for CHClNS) .
Q. How is the sulfanyl (-S-) group introduced into the pyrimidine scaffold?
- Methodological Answer :
- Nucleophilic Substitution : React 2-chloropyrimidine derivatives with 3,4-dichlorobenzylthiol under basic conditions (e.g., KCO/DMF, 60–80°C) to replace the chloride leaving group .
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm by TLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Parameterize the sulfanyl group’s van der Waals radius and partial charges .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on halogen bonding (Cl···O/N interactions) .
Q. What strategies resolve contradictions in reported synthetic yields for similar pyrimidine derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (DMF vs. THF), bases (NaH vs. DBU), and temperatures to identify yield-limiting factors .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., disulfide formation from thiol oxidation) and adjust inert atmosphere conditions .
Q. How does X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Crystal Growth : Diffuse pentane into a dichloromethane solution of the compound to obtain single crystals .
- Data Collection : Resolve bond lengths (e.g., C-S: ~1.81 Å) and dihedral angles (pyrimidine-benzyl torsion: ~15–25°) using Mo-Kα radiation (λ = 0.71073 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
